(S)-(+)-1-METHOXY-2-PROPYLAMINE

Catalog No.
S1899298
CAS No.
99636-32-5
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-METHOXY-2-PROPYLAMINE

CAS Number

99636-32-5

Product Name

(S)-(+)-1-METHOXY-2-PROPYLAMINE

IUPAC Name

(2S)-1-methoxypropan-2-amine

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m0/s1

InChI Key

NXMXETCTWNXSFG-BYPYZUCNSA-N

SMILES

CC(COC)N

Canonical SMILES

CC(COC)N

Isomeric SMILES

C[C@@H](COC)N

The exact mass of the compound 2-Propanamine, 1-methoxy-, (2S)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-1-Methoxy-2-propylamine is an enantiopure primary amine featuring an ether linkage, serving as a critical chiral building block in both industrial agrochemical manufacturing and pharmaceutical synthesis [1]. Presenting as a colorless, fully water-miscible liquid with a boiling point of approximately 98–99°C, it requires controlled storage under inert gas due to its air sensitivity and flammability. From a procurement perspective, its primary value lies in its pre-established (S)-stereocenter, which allows manufacturers to bypass costly and inefficient downstream racemic resolution steps. It is the essential precursor for synthesizing high-activity chiral amide herbicides, such as S-metolachlor and dimethenamid-P, as well as specific stereospecific active pharmaceutical ingredients (APIs) including kinase inhibitors and receptor antagonists [1].

Substituting (S)-(+)-1-methoxy-2-propylamine with its generic racemic counterpart (CAS 37143-54-7) fundamentally compromises downstream product efficacy and environmental compliance. In agrochemical manufacturing, utilizing the racemate yields racemic metolachlor, which requires a 35% higher field application rate to achieve the same herbicidal control as the enantiopure S-metolachlor derivative [1]. This increased volume translates to higher raw material consumption, elevated manufacturing costs, and significantly greater environmental exposure, stripping the final product of 'reduced risk' regulatory designations [1]. Furthermore, in pharmaceutical synthesis, the (R)-enantiomer is typically inactive or exhibits off-target effects; thus, using a racemic precursor for targets like the MC4 receptor or p38 MAP kinase necessitates complex, low-yield late-stage chiral separations that disrupt scalable manufacturing workflows .

Downstream Application Rate Reduction in Herbicidal Formulations

The procurement of enantiopure (S)-(+)-1-methoxy-2-propylamine directly translates to quantifiable volume reductions in the final formulated product. Herbicides synthesized from this (S)-precursor (S-metolachlor) achieve equivalent season-long weed control at only 65% of the application rate required by the racemic derivative [1]. This 35% reduction in required active ingredient allows manufacturers to drastically cut production volumes, reduce wastewater total organic carbon by up to 92%, and decrease surface water exposure by 35% to 60% [1].

Evidence DimensionField application rate for equivalent weed control
Target Compound Data65% of standard rate (via S-metolachlor derivative)
Comparator Or Baseline100% standard rate (via racemic metolachlor derivative)
Quantified Difference35% reduction in required active ingredient
ConditionsSeason-long field weed control application

Procuring the (S)-enantiomer allows chemical manufacturers to produce highly potent, lower-volume formulations that meet stringent environmental regulations and reduce overall supply chain logistics.

Target Species Toxicity and Biological Activity

The enhanced target toxicity of the (S)-configuration is quantitatively demonstrated in aquatic plant models. When comparing the downstream derivatives, S-metolachlor exhibits a 24-hour EC50 of 0.116 mg/L against Chlorella pyrenoidosa, whereas the racemic metolachlor derivative requires a significantly higher concentration of 0.196 mg/L to achieve the same growth inhibition [1]. This enhanced toxicity at lower concentrations confirms that the herbicidal activity resides predominantly in the (S)-isomer, validating the necessity of the enantiopure amine precursor[1].

Evidence Dimension24h EC50 (Growth Inhibition)
Target Compound Data0.116 mg/L (via S-metolachlor)
Comparator Or Baseline0.196 mg/L (via racemic metolachlor)
Quantified Difference40.8% lower concentration required for 50% inhibition
Conditions24-hour toxicity assay on Chlorella pyrenoidosa

This quantitative proof of higher intrinsic activity justifies the premium cost of the enantiopure precursor over the racemate for high-performance agrochemical manufacturing.

Biocatalytic Manufacturability and Enantiomeric Purity

Modern procurement of (S)-(+)-1-methoxy-2-propylamine benefits from advanced biocatalytic synthesis routes that ensure high enantiomeric excess without late-stage resolution. Utilizing engineered transaminases (e.g., MsmeAmDH) to catalyze the asymmetric amination of methoxyacetone yields the (S)-amine with an enantiomeric excess (ee) of 98.6% and a conversion rate of 88.3% [1]. This biocatalytic efficiency provides a highly pure precursor compared to traditional chemical reductive amination, which often produces racemic mixtures requiring expensive and yield-destroying resolution steps [1].

Evidence DimensionEnantiomeric excess (ee) and conversion rate
Target Compound Data98.6% ee and 88.3% conversion
Comparator Or BaselineTraditional chemical synthesis (racemic, ~50% theoretical yield of S-isomer post-resolution)
Quantified DifferenceNear-complete stereoselectivity (>98% ee) without late-stage resolution
ConditionsTransaminase-catalyzed asymmetric amination of methoxyacetone

High-ee biocatalytic production ensures buyers receive a highly pure chiral building block, eliminating downstream yield losses associated with racemic resolution.

Industrial Synthesis of Reduced-Risk Chiral Herbicides

Directly leveraging the 35% application rate reduction and enhanced biological activity demonstrated in Section 3, this compound is the mandatory precursor for manufacturing S-metolachlor and dimethenamid-P. Its use allows agrochemical producers to meet EPA 'reduced risk' standards by lowering the environmental burden and raw material requirements of their final formulations [1].

Enantioselective API Manufacturing for Kinase and Receptor Targets

The pre-established (S)-stereocenter makes this amine an ideal building block for specific pharmaceutical targets where chirality dictates binding affinity. It is utilized in the synthesis of piperazinebenzylamine-based MC4 receptor antagonists for obesity treatment and imidazopyrimidine derivatives acting as potent p38 MAP kinase inhibitors for inflammatory diseases.

Biocatalytic Process Benchmarking and Green Chemistry

Because its synthesis via transaminases achieves >98% enantiomeric excess, (S)-(+)-1-methoxy-2-propylamine serves as a primary target product and benchmark for evaluating novel amine dehydrogenases and transaminases in the development of sustainable, water-soluble biocatalytic workflows[2].

Physical Description

Liquid

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (65.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (30.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (69.05%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

99636-32-5

Wikipedia

(S)-2-Amino-1-methoxypropane

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Propanamine, 1-methoxy-, (2S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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